3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide -

3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Catalog Number: EVT-4840926
CAS Number:
Molecular Formula: C22H15ClN4O6S2
Molecular Weight: 531.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax (ABT-199)

Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor currently in clinical development for treating hematologic malignancies []. After a single oral dose in humans, venetoclax undergoes extensive hepatic metabolism, with approximately 66% of the administered dose metabolized in the liver []. The primary metabolic pathway involves enzymatic oxidation of the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction [].

Relevance: While not structurally similar, the discussion of venetoclax's metabolism and the identification of nitro reduction as a key pathway are relevant to understanding the potential metabolic fate of 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide. Given the presence of a nitro group in both compounds, similar nitro reduction pathways could be relevant. This highlights the importance of considering metabolic transformations, particularly by gut bacteria, when evaluating the pharmacological profile of 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of venetoclax. It is formed by the action of gut bacteria on venetoclax []. Approximately 13% of an orally administered dose of venetoclax is recovered as M30 in feces [].

Relevance: The identification of M30 as a gut bacteria-mediated nitro reduction product of venetoclax further strengthens the possibility of similar metabolic transformations occurring with 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide. Both compounds contain nitro groups, making them susceptible to reduction by gut bacteria. This underscores the potential for the formation of structurally related metabolites from 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide via similar nitro reduction mechanisms.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of venetoclax in humans, formed through a CYP3A4-mediated oxidation pathway []. It represents approximately 12% of the total drug-related material in circulation []. M27 is not expected to possess significant on- or off-target pharmacological activity [].

Relevance: While not a product of nitro reduction, M27 highlights the potential for significant structural modifications of compounds related to 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide through oxidative metabolism, potentially involving CYP3A4 or other CYP enzymes. Understanding the potential for such metabolic transformations is crucial when evaluating the pharmacokinetic and pharmacodynamic properties of 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide.

2-Methyl-4-((4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)methylsulfanyl)phenoxy-acetic acid (GW501516)

Compound Description: GW501516 is a potent and selective peroxisome proliferator-activated receptor-δ (PPAR-δ) agonist []. In studies using amnion-derived WISH cells, GW501516 demonstrated the ability to inhibit interleukin-1β-stimulated prostaglandin E2 (PGE2) production at high concentrations (1 μM) []. Additionally, GW501516 significantly inhibited IL-1β-induced nuclear factor-κB (NF-κB) DNA binding activity at the same concentration [].

Relevance: GW501516 shares a thiazole ring with 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide. While the overall structures differ significantly, the presence of this shared pharmacophore raises the possibility of some overlapping biological activities, particularly concerning PPAR-δ modulation. Further investigation is needed to determine if 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide exhibits any interaction with PPAR-δ, which could have implications for its therapeutic potential and potential side effects.

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

Compound Description: GSK3787 is a selective PPAR-β/δ antagonist []. It effectively antagonizes the activity of GW0742, a PPAR-β/δ agonist, in various models, including mouse colon, fibroblasts, keratinocytes, and human cancer cell lines [].

Relevance: While GSK3787 does not share a direct structural relationship with 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, it highlights the potential for developing small-molecule modulators of the PPAR family. Given the presence of a thiazole ring in 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, a pharmacophore often found in PPAR ligands, it would be crucial to investigate whether this compound exhibits any PPAR-related activities. The existence of compounds like GSK3787 emphasizes the possibility of targeting PPAR pathways with carefully designed small molecules, which could have implications for the development of novel therapeutics with diverse pharmacological profiles.

N-[4-(Anilinocarbonyl)phenyl]-2,4-dichlorobenzamide (ChemBridge ID5128535)

Compound Description: This compound, identified through a diversity-oriented synthesis library screening, acts as a surrogate agonist for the orphan G protein-coupled receptor GPR27 []. It selectively activates GPR27 over closely related receptors GPR85 and GPR173, promoting β-arrestin 2 recruitment without detectable G protein activation [].

Relevance: While structurally dissimilar to 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, this compound highlights the potential for identifying novel ligands for orphan G protein-coupled receptors (GPCRs). Both compounds are benzamide derivatives, suggesting a potential for interaction with GPCRs. The identification of ChemBridge ID5128535 as a selective GPR27 agonist underscores the value of exploring diverse chemical libraries for discovering ligands for understudied GPCRs. This approach might offer insights into potential targets and biological activities of 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide and guide the development of new therapeutics targeting specific GPCR subtypes.

2,4-Dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (ChemBridge ID5217941)

Compound Description: Similar to ChemBridge ID5128535, this compound is also a selective surrogate agonist for the orphan GPCR GPR27, identified through the same diversity-oriented synthesis library screening []. It shares a N-phenyl-2,4-dichlorobenzamide scaffold with ChemBridge ID5128535 and exhibits similar selectivity for GPR27, suggesting a common binding mode and mechanism of action [].

Relevance: This compound is structurally related to 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide as both share a N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide core structure. The primary difference lies in the substitution at the 3-position of the benzamide ring. This close structural similarity strongly suggests that 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide might also interact with GPR27 or other closely related GPCRs. This finding underscores the need for further investigation into the potential GPCR-related activities of 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide. Determining its binding affinity and functional effects on GPR27 and other GPCRs could provide valuable information regarding its pharmacological profile and potential therapeutic applications.

2-methyl-2-[4-({4-[(5-methylisoxazol-3-yl-amino)sulfonyl]phenyl}diazenyl)phenylamino]ethyl methacrylate (MMI)

Compound Description: MMI is a methacrylate monomer that can be polymerized to form thin films capable of undergoing trans-cis isomerization upon exposure to light []. This property allows for its use in applications like optical data storage, where light-induced changes in refractive index can be exploited [].

Relevance: Though structurally distinct from 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, MMI highlights the importance of considering the photochemical properties of compounds containing similar light-sensitive functional groups. Both compounds contain an arylsulfonamide moiety. The light-induced isomerization observed in MMI suggests that 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide might also exhibit photochemical reactivity. Investigating the photostability and potential photochemical transformations of 3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is essential for understanding its behavior in different environments and ensuring its safe and effective use.

Properties

Product Name

3-(2-chloro-4-nitrophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

IUPAC Name

3-(2-chloro-4-nitrophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Molecular Formula

C22H15ClN4O6S2

Molecular Weight

531.0 g/mol

InChI

InChI=1S/C22H15ClN4O6S2/c23-19-13-16(27(29)30)6-9-20(19)33-17-3-1-2-14(12-17)21(28)25-15-4-7-18(8-5-15)35(31,32)26-22-24-10-11-34-22/h1-13H,(H,24,26)(H,25,28)

InChI Key

RSDFYDDOUNXXPJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.